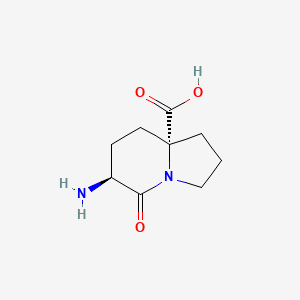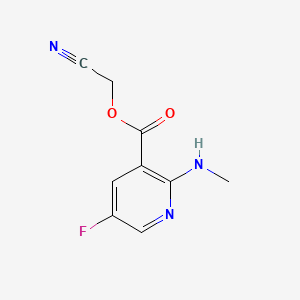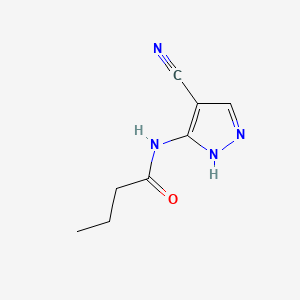
EC 420-950-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EC 420-950-3 is a complex organic compound characterized by its unique structure and properties. This compound belongs to the class of azo compounds, which are known for their vivid colors and applications in various fields such as dyes, pigments, and biological markers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EC 420-950-3 typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction, followed by coupling with an aromatic amine. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization, chromatography, or distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
EC 420-950-3 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction typically produces amines.
Applications De Recherche Scientifique
EC 420-950-3 has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions and as a marker in analytical chemistry.
Biology: Employed as a biological stain or marker due to its vivid color properties.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate or diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other colorants for various industrial applications.
Mécanisme D'action
The mechanism of action of EC 420-950-3 involves its interaction with specific molecular targets and pathways. The compound’s azo linkage can undergo reduction to form amines, which may interact with biological molecules such as proteins or nucleic acids. These interactions can lead to various biological effects, including changes in cellular function or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate: Another azo compound with similar structural features and applications.
1-Ethyl-4-methoxycarbonylpyridinium iodide: A related compound with different functional groups and properties.
Uniqueness
EC 420-950-3 is unique due to its specific structural arrangement and the presence of multiple azo linkages. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
163831-67-2 |
|---|---|
Formule moléculaire |
C45H49Cl2N9O |
Poids moléculaire |
802.849 |
Nom IUPAC |
4-[[4-[ethyl(2-pyridin-1-ium-1-ylethyl)amino]-2-methylphenyl]diazenyl]-N-[4-[[4-[ethyl(2-pyridin-1-ium-1-ylethyl)amino]-2-methylphenyl]diazenyl]phenyl]benzamide;dichloride |
InChI |
InChI=1S/C45H48N9O.2ClH/c1-5-53(31-29-51-25-9-7-10-26-51)41-21-23-43(35(3)33-41)49-47-39-15-13-37(14-16-39)45(55)46-38-17-19-40(20-18-38)48-50-44-24-22-42(34-36(44)4)54(6-2)32-30-52-27-11-8-12-28-52;;/h7-28,33-34H,5-6,29-32H2,1-4H3;2*1H/q+1;;/p-1 |
Clé InChI |
JHGFUDFKJBYVNE-UHFFFAOYSA-M |
SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=NC5=C(C=C(C=C5)N(CC)CC[N+]6=CC=CC=C6)C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-methyl-alpha-methylene-, [1S-(2-exo,3-](/img/new.no-structure.jpg)





![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide](/img/structure/B573231.png)

![8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine](/img/structure/B573234.png)



